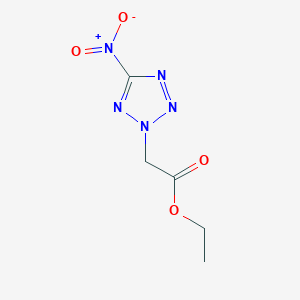

![molecular formula C9H13N3Si B2418728 [(Phenyldimethylsilyl)methyl] azide CAS No. 1144111-27-2](/img/structure/B2418728.png)

[(Phenyldimethylsilyl)methyl] azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(Phenyldimethylsilyl)methyl] azide is a versatile material used in scientific research. It’s an organic compound that contains an azide functional group . Organic azides are especially useful in various types of synthetic conversions .

Synthesis Analysis

Organic azides can be prepared by the methylation of sodium azide, for instance with dimethyl sulfate in alkaline solution . Azides have been used in the synthesis of various heterocycles . They are involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Chemical Reactions Analysis

Azides are highly reactive and versatile. They are extremely useful for forming C-N bonds in nucleophilic substitution reactions . Organic azides can be reduced to primary amines, liberating N2 in the process . This makes for a very useful route to primary amines from alkyl halides .

Physical And Chemical Properties Analysis

Organic azides are especially sensitive to violent decomposition from external energy sources such as light, heat, friction, and pressure . The stability of an organic azide is dependent upon its chemical structure .

科学的研究の応用

Synthesis of Si–O Coupling Compounds

This compound is used in the dehydrocoupling reaction between alcohols and hydrosilanes, which is considered one of the most atom-economical ways to produce Si–O coupling compounds . The byproduct of this reaction is only hydrogen (H2), making it extremely environmentally friendly .

Production of High-Value Organic Chemicals

Si–O coupling compounds, produced using this compound, can serve as a protecting group for hydroxyl functionality in certain high-value organic chemicals .

Use in Homocoupling Reactions

Dimethylphenylsilane is used as a silylating agent in homocoupling reactions to produce well-defined polymers .

Etherification of Silanes

The compound has been used in the synthesis of ultra-small silver nanoparticles stabilized on carbon nanospheres for the etherification of silanes .

Catalyst in Coupling Reactions

The compound has been used in the coupling reaction of dimethylphenylsilane and ethanol, demonstrating outstanding catalytic performance .

Production of Inorganic-Organic Hybrid Material

Si–O coupling compounds, produced using this compound, are important chemical raw materials widely used as silanizing agents, surface modifiers, and in the production of inorganic–organic hybrid material .

作用機序

The azide ion is a great nucleophile in SN2 reactions . It’s the conjugate base of hydrazoic acid, HN3. Despite being only weakly basic, N3 is an extremely good nucleophile . In SN2 reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3, resulting in alkyl azides .

Safety and Hazards

Azides possess toxic properties and can be potentially explosive and shock sensitive under certain conditions . Methyl azide is stable at ambient temperature but may explode when heated . Safety Data Sheets (SDS) should be reviewed to identify the specific hazards and necessary precautions when working with particular azide compounds .

将来の方向性

Azides have significant potential in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azide derivatives . The incorporation of the heterocyclic moiety into the azide scaffold has improved the bioactive properties of the target derivatives .

特性

IUPAC Name |

azidomethyl-dimethyl-phenylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3Si/c1-13(2,8-11-12-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVOPHVFJUZHDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CN=[N+]=[N-])C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone](/img/structure/B2418646.png)

![2-Chloro-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]propanamide](/img/structure/B2418648.png)

![N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418651.png)

![(4,4-Difluorocyclohexyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2418652.png)

![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2418655.png)

![N-(4-fluorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2418657.png)

![tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate](/img/structure/B2418659.png)

![ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2418665.png)